molecular formula C10H11BO6 B1451295 (3,4-Bis(methoxycarbonyl)phenyl)boronic acid CAS No. 1072951-51-9

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1451295
M. Wt: 238 g/mol
InChI Key: SLHNUZKSZARZLW-UHFFFAOYSA-N
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Description

“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a white or off-white solid powder . It is primarily used as a pharmaceutical intermediate . It can be used as a reagent in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds .


Synthesis Analysis

The synthesis of “(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” involves stirring phenylacetic acid methyl ester, a THF/methanol mixture (4:1, 25 ml), and a 1N sodium hydroxide aqueous solution (5.7 ml) at room temperature for 18 hours, followed by stirring at 40°C for 3 hours .


Molecular Structure Analysis

The empirical formula of “(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” is C8H9BO4 . The molecular weight is 179.97 .


Chemical Reactions Analysis

“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” can be used in various chemical reactions. For instance, it can be used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It can also be used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Physical And Chemical Properties Analysis

“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a solid at 20°C . It is insoluble in water but soluble in methanol . Its melting point is 209°C .

Scientific Research Applications

Catalytic Applications

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid and related boronic acids have been utilized in catalysis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid acts as an effective catalyst in the dehydrative amidation between carboxylic acids and amines. This suggests a possible role for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid in similar reactions (Wang, Lu, & Ishihara, 2018).

Synthetic Chemistry

In synthetic chemistry, boronic acids like (3,4-Bis(methoxycarbonyl)phenyl)boronic acid are used as intermediates. They play a crucial role in Suzuki-Miyaura coupling reactions, a method for creating carbon-carbon bonds, vital in organic synthesis (Lestari, Zaake-Hertling, Lönnecke, & Hey‐Hawkins, 2013).

Fluorescence and Luminescent Properties

Boronic acid derivatives, including (3,4-Bis(methoxycarbonyl)phenyl)boronic acid, have been explored for their fluorescence and luminescent properties. These properties are valuable for applications in sensing and imaging. For example, boranes with ultra-high Stokes shift fluorescence have been reported, showing significant potential for these compounds in optical applications (Cassidy et al., 2018).

Therapeutic Investigations

While excluding direct drug use and dosage information, it's notable that boronic acid compounds have been investigated for their therapeutic effects, particularly in cancer research. For instance, di-Schiff based boronic structures have shown activity against Ishikawa endometrial cancer cells (Salih, 2019).

Molecular Interactions and Binding

Studies on boronic acids reveal their ability to bind to diols. For example, 3-methoxycarbonyl-5-nitrophenyl boronic acid has shown high affinity for diol recognition, indicating a possible similar behavior for (3,4-Bis(methoxycarbonyl)phenyl)boronic acid (Mulla, Agard, & Basu, 2004).

Safety And Hazards

“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands and skin thoroughly after handling . If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

[3,4-bis(methoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHNUZKSZARZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674748
Record name [3,4-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Bis(methoxycarbonyl)phenyl)boronic acid

CAS RN

1072951-51-9
Record name [3,4-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Bis(methoxycarbonyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Li, XL Chia, C Tian, Y Zhu - Chem, 2022 - cell.com
Establishing mechanical chirality has remained a substantial synthetic hurdle despite the fast-growing applications of interlocked architectures in supramolecular chemistry. Here, we …
Number of citations: 17 www.cell.com

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